molecular formula C15H17NO2S B6495803 N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide CAS No. 1351618-45-5

N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide

Cat. No.: B6495803
CAS No.: 1351618-45-5
M. Wt: 275.4 g/mol
InChI Key: PBSNYAQCUWQQGK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide is a chemical compound that features a thiophene ring substituted with a carboxamide group and a hydroxy-phenylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via the reaction of the thiophene derivative with an amine, such as 2-hydroxy-3-phenylpropylamine, under suitable conditions.

    Final Assembly: The final compound is obtained by coupling the hydroxy-phenylpropyl side chain to the thiophene ring, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Lithium aluminum hydride (LAH)

    Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3)

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of halogenated or nitrated thiophene derivatives

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenylpropyl side chain may facilitate binding to these targets, while the thiophene ring can participate in electron transfer processes. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide
  • N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide
  • N-[(2R)-2-Hydroxy-3-phenylpropyl]-N-{[1-(2-methylbenzyl)-1H-pyrrol-2-yl]methyl}cyclohexanamine

Uniqueness

N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness can be leveraged in the design of novel materials and bioactive molecules.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-11-7-14(19-10-11)15(18)16-9-13(17)8-12-5-3-2-4-6-12/h2-7,10,13,17H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSNYAQCUWQQGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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